Alizarin Red S

Catalog No.
S517982
CAS No.
130-22-3
M.F
C14H8NaO7S
M. Wt
343.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alizarin Red S

CAS Number

130-22-3

Product Name

Alizarin Red S

IUPAC Name

sodium;3,4-dihydroxy-9,10-dioxoanthracene-2-sulfonate

Molecular Formula

C14H8NaO7S

Molecular Weight

343.27 g/mol

InChI

InChI=1S/C14H8O7S.Na/c15-11-6-3-1-2-4-7(6)12(16)10-8(11)5-9(22(19,20)21)13(17)14(10)18;/h1-5,17-18H,(H,19,20,21);

InChI Key

NHIXKRXOVDQZPZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)S(=O)(=O)[O-].[Na+]

Solubility

Soluble in DMSO

Synonyms

Alizarin Red S, Alizarin Red S, monosodium salt, Alizarine S, alizarine sulfonate

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)S(=O)(=O)O.[Na]

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)S(=O)(=O)[O-].[Na+]

Description

The exact mass of the compound Alizarin Red S is 341.981 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56653. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Anthraquinones - Supplementary Records. It belongs to the ontological category of organosulfonate salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Alizarin Red S is a synthetic dye, specifically a water-soluble sodium salt of Alizarin sulfonic acid, with the chemical formula C14H7NaO7SC_{14}H_7NaO_7S. Discovered in 1871 by chemists Graebe and Liebermann, it is primarily recognized for its application in histology and geology. The dye appears red to orange when it binds to calcium ions, forming a complex known as a Lake pigment. This reaction is utilized to visualize calcium deposits in biological tissues and to differentiate carbonate minerals in geological samples .

The mechanism of action of ARS relies on its chelating properties. The negatively charged oxygen atoms in the molecule form strong bonds with the positively charged calcium ions. This binding creates a colored complex, allowing for the visualization of calcium deposits in tissues or the identification of calcium-rich minerals in geological samples [].

Staining Calcium Deposits

Alizarin Red S has a high affinity for calcium (Ca2+) ions. This property makes it an ideal stain for visualizing and quantifying mineralization in tissues (). When exposed to calcium-rich areas, ARS forms a bright red complex, allowing researchers to identify and measure calcium deposits in bone sections, cell cultures, and other biological samples ().

This staining technique, known as the Alizarin Red S assay, is considered the "gold standard" for assessing osteoblast mineralization, the process by which bone cells (osteoblasts) deposit calcium to form bone tissue (). The intensity of the red stain directly correlates with the amount of calcium present, enabling researchers to evaluate bone formation and mineralization in response to various stimuli or treatments.

Beyond Bone Research

While Alizarin Red S is primarily known for its application in bone research, its ability to bind calcium makes it useful for studying calcification in other tissues as well. For instance, researchers have employed ARS to investigate calcium deposits in arteries, heart valves, and even kidney stones ().

Alizarin Red S interacts with calcium ions through its sulfonate and hydroxyl functional groups. The reaction occurs optimally at a neutral pH (between 4 and 8), where Alizarin Red S and calcium ions precipitate to form brick-red deposits. The stoichiometric ratio for this precipitation is 1:1 . Additionally, the dye's color changes with pH; it transitions from pale yellow at pH 5.2 to pale rose at pH 7.1 .

In biological contexts, Alizarin Red S has been shown to inhibit the activity of catalase, an important antioxidant enzyme, indicating potential oxidative stress implications when organisms are exposed to the dye .

Alizarin Red S exhibits mutagenic and carcinogenic properties, primarily due to its ability to induce oxidative damage in biological systems. Studies indicate that exposure to Alizarin Red S can lead to significant decreases in catalase activity, promoting oxidative stress within cells. This raises concerns regarding its safety in biological applications, particularly in histological staining where prolonged exposure may occur .

Alizarin Red S has diverse applications across various fields:

  • Histology: It is widely used for staining calcium deposits in tissues, aiding in the study of bone development and pathology.
  • Geology: The dye helps identify carbonate minerals by staining them at different rates.
  • Biological Research: It serves as a marker for studying calcium dynamics in living organisms, such as coral growth patterns.
  • Textile Industry: Historically, it has been used for dyeing wool and nylon fabrics due to its vibrant color .

Research has focused on the interactions between Alizarin Red S and various biological molecules. Notably, studies have demonstrated that Alizarin Red S can bind with catalase, leading to functional changes that may compromise cellular antioxidant defenses. The binding is characterized as spontaneous and exothermic, suggesting strong affinity and potential adverse effects on cellular health .

Alizarin Red S shares structural similarities with other anthraquinone dyes and chelating agents. Here are some comparable compounds:

Compound NameChemical StructureUnique Features
DihydroxyanthraquinoneC14H8O4C_{14}H_{8}O_{4}Naturally occurring; used in traditional dyeing
HydroxyanthraquinoneC14H10O3C_{14}H_{10}O_{3}Used as a dye; less soluble than Alizarin Red S
PurpurinC14H10O5C_{14}H_{10}O_{5}Another natural dye; more complex structure
AnthraquinoneC14H8O2C_{14}H_{8}O_{2}Base compound for many synthetic dyes

Alizarin Red S is unique due to its specific interaction with calcium ions and its applications in both biological staining and mineral identification. Unlike many other dyes, its ability to form stable complexes with calcium makes it particularly valuable in histological studies .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Monohydrate: Orange-yellow solid; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

342.98884305 g/mol

Monoisotopic Mass

342.98884305 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3F3AT0Q12H

Related CAS

83784-17-2
93982-72-0

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 46 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 45 of 46 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Coloring Agents

Pictograms

Irritant

Irritant

Other CAS

130-22-3
24623-77-6

Wikipedia

Alizarin_Red_S

General Manufacturing Information

2-Anthracenesulfonic acid, 9,10-dihydro-3,4-dihydroxy-9,10-dioxo-, sodium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15
1: Aggarwal M, Li X, Gröhn O, Sierra A. Nuclei-specific deposits of iron and calcium in the rat thalamus after status epilepticus revealed with quantitative susceptibility mapping (QSM). J Magn Reson Imaging. 2017 Jun 5. doi: 10.1002/jmri.25777. [Epub ahead of print] PubMed PMID: 28580758.
2: Lee SI, Ko Y, Park JB. Evaluation of the maintenance of stemness, viability, and differentiation potential of gingiva-derived stem-cell spheroids. Exp Ther Med. 2017 May;13(5):1757-1764. doi: 10.3892/etm.2017.4194. Epub 2017 Mar 8. PubMed PMID: 28565764; PubMed Central PMCID: PMC5443272.
3: Sun C, Liu F, Cen S, Chen L, Wang Y, Sun H, Deng H, Hu R. Tensile strength suppresses the osteogenesis of periodontal ligament cells in inflammatory microenvironments. Mol Med Rep. 2017 May 29. doi: 10.3892/mmr.2017.6644. [Epub ahead of print] PubMed PMID: 28560407.
4: Sindhavajiva PR, Sastravaha P, Arksornnukit M, Pavasant P. Purinergic 2X7 receptor activation regulates WNT signaling in human mandibular-derived osteoblasts. Arch Oral Biol. 2017 May 18;81:167-174. doi: 10.1016/j.archoralbio.2017.05.009. [Epub ahead of print] PubMed PMID: 28549259.
5: Zhu Q, Gao J, Tang Z, Gao J, Tan Y. Adrenomedullin promotes the odontogenic differentiation of dental pulp stem cells through CREB/BMP2 signaling pathway. Acta Biochim Biophys Sin (Shanghai). 2017 May 24:1-8. doi: 10.1093/abbs/gmx053. [Epub ahead of print] PubMed PMID: 28541393.
6: Wang X, Li G, Liu Y, Yu W, Sun Q. Biocompatibility of biological material polylactic acid with stem cells from human exfoliated deciduous teeth. Biomed Rep. 2017 May;6(5):519-524. doi: 10.3892/br.2017.881. Epub 2017 Mar 28. PubMed PMID: 28515910; PubMed Central PMCID: PMC5431402.
7: Li M, Wang X, Bian Z, Yao W, He Q, Tian F, Zhang J, Zhu L. Peptide 11R-VIVIT stimulates osteoblastogenesis through regulating the expression of nuclear factor of activated T cells cytoplasmic 1. Cell Mol Biol (Noisy-le-grand). 2017 Apr 29;63(4):46-52. doi: 10.14715/cmb/2017.63.4.8. PubMed PMID: 28478803.
8: Li KQ, Xu L, Huang SY, Zhang DS. [Effect of NaF on proliferation and mineralization of human periodontal ligament cells]. Shanghai Kou Qiang Yi Xue. 2017 Feb;26(1):48-53. Chinese. PubMed PMID: 28474066.
9: Wu BH, Kou XX, Zhang C, Zhang YM, Cui Z, Wang XD, Liu Y, Liu DW, Zhou YH. Stretch force guides finger-like pattern of bone formation in suture. PLoS One. 2017 May 4;12(5):e0177159. doi: 10.1371/journal.pone.0177159. eCollection 2017. PubMed PMID: 28472133; PubMed Central PMCID: PMC5417680.
10: Chen Y, Hu Y, Yang L, Zhou J, Tang Y, Zheng L, Qin P. Runx2 alleviates high glucose-suppressed osteogenic differentiation via PI3K/AKT/GSK3β/β-catenin pathway. Cell Biol Int. 2017 Apr 29. doi: 10.1002/cbin.10779. [Epub ahead of print] PubMed PMID: 28462510.
11: Kullmann B, Adamek M, Steinhagen D, Thiel R. Anthropogenic spreading of anguillid herpesvirus 1 by stocking of infected farmed European eels, Anguilla anguilla (L.), in the Schlei fjord in northern Germany. J Fish Dis. 2017 Apr 27. doi: 10.1111/jfd.12637. [Epub ahead of print] PubMed PMID: 28452055.
12: Wang X, Huang J, Huang F, Zong JC, Tang X, Liu Y, Zhang QF, Wang Y, Chen L, Yin LJ, He BC, Deng ZL. Bone morphogenetic protein 9 stimulates callus formation in osteoporotic rats during fracture healing. Mol Med Rep. 2017 May;15(5):2537-2545. doi: 10.3892/mmr.2017.6302. Epub 2017 Mar 9. PubMed PMID: 28447742; PubMed Central PMCID: PMC5428899.
13: Shim JH, Won JY, Park JH, Bae JH, Ahn G, Kim CH, Lim DH, Cho DW, Yun WS, Bae EB, Jeong CM, Huh JB. Effects of 3D-Printed Polycaprolactone/β-Tricalcium Phosphate Membranes on Guided Bone Regeneration. Int J Mol Sci. 2017 Apr 25;18(5). pii: E899. doi: 10.3390/ijms18050899. PubMed PMID: 28441338.
14: Jeon WJ, Kim KM, Kim EJ, Jang WG. Costunolide increases osteoblast differentiation via ATF4-dependent HO-1 expression in C3H10T1/2 cells. Life Sci. 2017 Jun 1;178:94-99. doi: 10.1016/j.lfs.2017.04.012. Epub 2017 Apr 21. PubMed PMID: 28435036.
15: Han I, Choi EH. The role of non-thermal atmospheric pressure biocompatible plasma in the differentiation of osteoblastic precursor cells, MC3T3-E1. Oncotarget. 2017 May 30;8(22):36399-36409. doi: 10.18632/oncotarget.16821. PubMed PMID: 28432281.
16: Li Y, Hu Z, Zhou C, Xu Y, Huang L, Wang X, Zou S. Intermittent parathyroid hormone (PTH) promotes cementogenesis and alleviates the catabolic effects of mechanical strain in cementoblasts. BMC Cell Biol. 2017 Apr 20;18(1):19. doi: 10.1186/s12860-017-0133-0. PubMed PMID: 28427342; PubMed Central PMCID: PMC5397739.
17: Xu Y, Sun J, Yang X, Yu Y, Mai H, Li Z. Pamidronate Disodium Leads to Bone Necrosis via Suppression of Wnt/β-Catenin Signaling in Human Bone Marrow Mesenchymal Stem Cells In Vitro. J Oral Maxillofac Surg. 2017 Mar 22. pii: S0278-2391(17)30334-8. doi: 10.1016/j.joms.2017.03.016. [Epub ahead of print] PubMed PMID: 28412267.
18: Chen XY, Xu SZ, Wang XW, Yang XY, Ma L, Zhang L, Yang GJ, Yang F, Wang LH, Zhang XL, Ting K, Gao CY, Mou XZ, Gou ZR, Zou H. Systematic comparison of biologically active foreign ions-codoped calcium phosphate microparticles on osteogenic differentiation in rat osteoporotic and normal mesenchymal stem cells. Oncotarget. 2017 May 30;8(22):36578-36590. doi: 10.18632/oncotarget.16618. PubMed PMID: 28402265.
19: Qiu C, Zheng H, Tao H, Yu W, Jiang X, Li A, Jin H, Lv A, Li H. Vitamin K2 inhibits rat vascular smooth muscle cell calcification by restoring the Gas6/Axl/Akt anti-apoptotic pathway. Mol Cell Biochem. 2017 Apr 6. doi: 10.1007/s11010-017-3023-z. [Epub ahead of print] PubMed PMID: 28386842.
20: Gennari A, Gujral C, Hohn E, Lallana E, Cellesi F, Tirelli N. Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation. Bioconjug Chem. 2017 May 17;28(5):1391-1402. doi: 10.1021/acs.bioconjchem.7b00080. Epub 2017 Apr 18. PubMed PMID: 28381085.

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